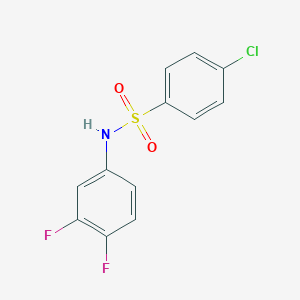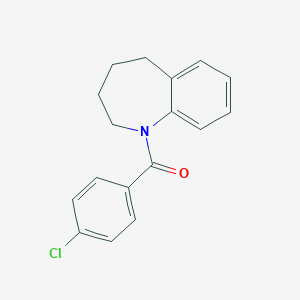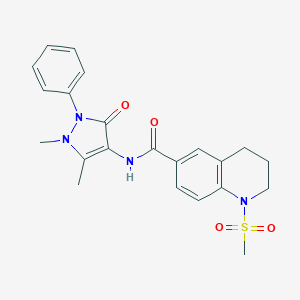
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用机制
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide exerts its inhibitory effect on CFTR by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the epithelial cell membrane. This compound has been shown to be a potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include reducing CFTR-mediated chloride secretion, increasing the stability of CFTR protein, reducing inflammation and oxidative stress, and improving epithelial barrier function. This compound has also been shown to have anti-tumor properties in certain cancer cell lines.
实验室实验的优点和局限性
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use. This compound is not a clinically approved drug, so its safety and efficacy in humans are not yet fully established. It can also be expensive to synthesize, which may limit its use in some research settings.
未来方向
There are several future directions for research on 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of this compound. Another area of focus is the optimization of this compound for use in clinical trials, including the development of new formulations and delivery methods. Finally, there is ongoing research on the potential therapeutic applications of CFTR inhibitors, including in the treatment of CF and other diseases associated with CFTR dysfunction.
合成方法
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid to form this compound intermediate. The intermediate is then treated with sodium hydroxide to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学研究应用
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been extensively studied in various scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride secretion in epithelial cells derived from the lungs, pancreas, and sweat glands of CF patients. In vivo studies have demonstrated that this compound can improve lung function and reduce inflammation in animal models of CF and other lung diseases.
属性
分子式 |
C12H8ClF2NO2S |
|---|---|
分子量 |
303.71 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |
InChI 键 |
TZYPGJJFRHWUOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)